2-Chloro-5-(cyclohexylmethyl)phenol
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Overview
Description
2-Chloro-5-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 2-position and a cyclohexylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclohexylmethyl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 5-(cyclohexylmethyl)phenol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(cyclohexylmethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclohexylmethyl)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and cyclohexylmethyl group contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with microbial cell wall synthesis and disrupt cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
4-Chloro-3-methylphenol: Chlorine and methyl groups are positioned differently on the phenol ring.
2-Chloro-4-nitrophenol: Contains a nitro group instead of a cyclohexylmethyl group.
Uniqueness
2-Chloro-5-(cyclohexylmethyl)phenol is unique due to the presence of the bulky cyclohexylmethyl group, which imparts distinct physicochemical properties and biological activities compared to its simpler analogs. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17ClO |
---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
2-chloro-5-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17ClO/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
InChI Key |
BKBFIBUMOGUJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)Cl)O |
Origin of Product |
United States |
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